molecular formula C10H13NO3S B13221888 2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid

2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid

Cat. No.: B13221888
M. Wt: 227.28 g/mol
InChI Key: WVFYQVFKMPJSII-UHFFFAOYSA-N
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Description

2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid is a chemical compound with the molecular formula C10H13NO3S It is known for its unique structure, which includes a phenyl ring substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid typically involves the reaction of 4-(methyl(methylimino)oxo-lambda6-sulfanyl)benzaldehyde with a suitable acetic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxo-lambda6-sulfanyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-[4-(N,S-dimethylsulfonimidoyl)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3S/c1-11-15(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

WVFYQVFKMPJSII-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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